Lipophilicity Enhancement: logP of Ethyl 3-(Trifluoromethyl)picolinate vs. Non-Fluorinated Ethyl Picolinate
Ethyl 3-(trifluoromethyl)picolinate exhibits a computed logP of 2.28 , compared with a logP of 0.87 for the non-fluorinated parent compound ethyl picolinate (CAS 2524-52-9) . This represents a logP increase of +1.41 units, corresponding to an approximately 25.7-fold increase in the octanol–water partition coefficient (ΔlogP = 1.41; 10^1.41 ≈ 25.7). When compared with the methyl ester analog methyl 3-(trifluoromethyl)picolinate (logP = 1.9) , the ethyl ester provides an additional +0.38 log units, reflecting the contribution of the ester alkyl chain to overall lipophilicity.
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Ethyl 3-(trifluoromethyl)picolinate: logP = 2.28 |
| Comparator Or Baseline | Ethyl picolinate (non-fluorinated): logP = 0.87; Methyl 3-(trifluoromethyl)picolinate: logP = 1.9 |
| Quantified Difference | +1.41 log units vs. non-fluorinated ethyl picolinate (~25.7× increase in P); +0.38 log units vs. methyl ester analog (~2.4× increase in P) |
| Conditions | Computed logP using XLogP3 or ACD/LogP algorithms; no experimental logP data identified for the target compound |
Why This Matters
The ~26-fold increase in lipophilicity relative to the non-fluorinated analog directly impacts membrane permeability and metabolic stability in biological systems; the additional lipophilicity gain over the methyl ester provides a quantifiable basis for selecting the ethyl ester when higher logP is desired for lead optimization or prodrug design.
- [1] PubChem. Methyl 3-(trifluoromethyl)picolinate (CID 46311186) – XLogP3-AA: 1.9. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/46311186 (accessed 2026-04-25). View Source
